molecular formula C9H19N B1275384 2-Butylpiperidine

2-Butylpiperidine

Cat. No.: B1275384
M. Wt: 141.25 g/mol
InChI Key: PCNXNSPEWIRGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butylpiperidine is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom, substituted with a butyl group at the 2-position. Its molecular formula is C₉H₁₉N, with a molecular weight of 141.26 g/mol. Piperidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their structural flexibility and basicity.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-butylpiperidine

InChI

InChI=1S/C9H19N/c1-2-3-6-9-7-4-5-8-10-9/h9-10H,2-8H2,1H3

InChI Key

PCNXNSPEWIRGJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Differences

The table below compares 2-Butylpiperidine with structurally related compounds:

Compound Molecular Formula Substituent CAS Number Key Properties/Applications References
This compound C₉H₁₉N Butyl (C₄H₉) Not explicitly stated¹ Limited commercial availability; potential intermediate in organic synthesis.
2-Benzylpiperidine C₁₂H₁₇N Benzyl (C₆H₅CH₂) 32838-55-4 Higher lipophilicity; studied in medicinal chemistry for CNS-targeting scaffolds.
Piperidine C₅H₁₁N None 110-89-4 Widely used as a solvent and catalyst; foundational structure in alkaloid synthesis. Industry standards

Physicochemical and Reactivity Contrasts

  • Lipophilicity : 2-Benzylpiperidine’s aromatic benzyl group enhances lipid solubility compared to this compound’s aliphatic chain, impacting membrane permeability in biological systems .
  • Basicity : Piperidine derivatives generally exhibit pKa values ~11. Piperidine itself is a stronger base than substituted derivatives due to reduced steric hindrance.
  • Thermal Stability : Alkyl-substituted piperidines like this compound are less volatile than unsubstituted piperidine, influencing their utility in high-temperature reactions.

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